molecular formula C13H11N3O2 B13782820 2-Methyl-4'-nitroazobenzene CAS No. 7030-18-4

2-Methyl-4'-nitroazobenzene

Cat. No.: B13782820
CAS No.: 7030-18-4
M. Wt: 241.24 g/mol
InChI Key: BIYRCZZYZWYULL-UHFFFAOYSA-N
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Description

2-Methyl-4’-nitroazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two phenyl rings. This compound is notable for its vibrant color and its ability to undergo reversible photoisomerization, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4’-nitroazobenzene typically involves the diazotization of 2-methyl-4-nitroaniline followed by a coupling reaction with benzene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process .

Industrial Production Methods

Industrial production methods for 2-Methyl-4’-nitroazobenzene may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4’-nitroazobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4’-nitroazobenzene has diverse applications in scientific research:

    Chemistry: Used as a chromophore in the study of photoisomerization and as a reagent in organic synthesis.

    Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and light-responsive materials .

Mechanism of Action

The primary mechanism of action of 2-Methyl-4’-nitroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, enabling the compound to interact with various molecular targets and pathways. The azo group plays a crucial role in this process, facilitating the absorption of light and the subsequent isomerization .

Comparison with Similar Compounds

Similar Compounds

    4’-Nitroazobenzene: Lacks the methyl group, resulting in different electronic properties and reactivity.

    2-Methyl-4’-aminoazobenzene: Contains an amino group instead of a nitro group, leading to different chemical behavior.

    2,4-Dihydroxy-6-methyl-4’-nitroazobenzene: Contains hydroxyl groups, affecting its solubility and reactivity.

Uniqueness

2-Methyl-4’-nitroazobenzene is unique due to the presence of both a methyl group and a nitro group, which influence its electronic properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the field of photoresponsive materials .

Properties

CAS No.

7030-18-4

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(2-methylphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C13H11N3O2/c1-10-4-2-3-5-13(10)15-14-11-6-8-12(9-7-11)16(17)18/h2-9H,1H3

InChI Key

BIYRCZZYZWYULL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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